molecular formula C12H22N2O B7877902 N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide

N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B7877902
M. Wt: 210.32 g/mol
InChI Key: ZPVJRXWMFMUDMA-UHFFFAOYSA-N
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Description

N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide is a compound that features a piperidine ring, a cyclobutane ring, and a carboxamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide typically involves the formation of the piperidine ring followed by the introduction of the cyclobutane carboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The cyclobutane ring is then introduced via a cycloaddition reaction, and the carboxamide group is added through an amination reaction .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The development of cost-effective and scalable methods for the synthesis of piperidine derivatives is an ongoing area of research in organic chemistry .

Chemical Reactions Analysis

Types of Reactions

N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(piperidin-4-yl)ethyl]cyclobutanecarboxamide is unique due to the combination of the piperidine and cyclobutane rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(1-piperidin-4-ylethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9(10-5-7-13-8-6-10)14-12(15)11-3-2-4-11/h9-11,13H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJRXWMFMUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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